Iridium(3+);2-phenylpyridine;chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

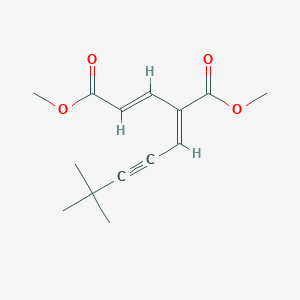

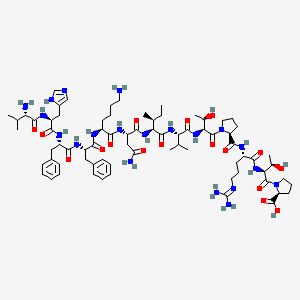

Iridium(3+);2-phenylpyridine;chloride is a complex with the formula Ir(C6H4-C5H4N)3. It is a derivative of Ir3+ bound to three monoanionic 2-pyridinylphenyl ligands12. It is electroluminescent, emitting green light2.

Synthesis Analysis

The synthesis of some heteroleptic, cyclometalated iridium (III) complexes is described3. The complex is prepared by cyclometalation reactions of 2-phenylpyridine and iridium trichloride2. The reaction mixture is pressurized with argon, stirred, and then depressurized three times, and finally charged again with argon before sealing45.

Molecular Structure Analysis

The molecular structure of Iridium(3+);2-phenylpyridine;chloride is described in various sources16. The complex is a yellow-green solid2.

Chemical Reactions Analysis

The iridium-catalysed borylation of aromatic C−H bonds has become the preferred method for the synthesis of aromatic organoboron compounds7. The reaction is highly efficient, tolerant of a broad range of substituents and can be applied to both carbocyclic and heterocyclic substrates7.

Physical And Chemical Properties Analysis

The absorption peaks of the three complexes range from 260 to 340 nm, and the maximum emission wavelengths are 537 nm, 544 nm and 540 nm, respectively8. The LUMO level is −2.18 eV, −2.20 eV, −2.21 eV, and the HOMO level is −5.30 eV, −5.25 eV, and −5.25 eV, respectively8. The thermal decomposition temperatures of each of the three compounds are 359 °C, 389 °C and 410 °C respectively, with a weight loss of 5%8.

Safety And Hazards

Specific safety and hazards information for Iridium(3+);2-phenylpyridine;chloride is not readily available in the sources. However, it is always recommended to handle chemical compounds with appropriate safety measures9.

Zukünftige Richtungen

The development of high-efficient, low cost and long-lived luminescent materials is the focus of numerous studies8. The attractive photophysical properties of many d 6 transition metal complexes have prompted study into their potential utility in a wide variety of applications3.

Eigenschaften

IUPAC Name |

iridium(3+);2-phenylpyridine;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H8N.ClH.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;/h2*1-6,8-9H;1H;/q2*-1;;+3/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDROLZETYMBQO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Cl-].[Ir+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClIrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iridium(3+);2-phenylpyridine;chloride | |

CAS RN |

92220-65-0 |

Source

|

| Record name | Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)

![(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1142088.png)

![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)